molecular formula C7H3BrClIO2 B7978219 3-Bromo-2-chloro-5-iodobenzoic acid

3-Bromo-2-chloro-5-iodobenzoic acid

Cat. No.: B7978219
M. Wt: 361.36 g/mol
InChI Key: GOACDCIDPATUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, along with a carboxylic acid functional group. The unique combination of these substituents makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-iodobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives One common method involves the halogenation of benzoic acid derivatives using appropriate halogenating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield halogen-free benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodobenzoic acid
  • 3-Bromo-5-iodobenzoic acid
  • 2-Bromo-5-iodobenzoic acid

Uniqueness

3-Bromo-2-chloro-5-iodobenzoic acid is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the benzene ring This unique combination of halogens can impart distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-bromo-2-chloro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOACDCIDPATUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloro-5-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloro-5-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-chloro-5-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-chloro-5-iodobenzoic acid
Reactant of Route 5
3-Bromo-2-chloro-5-iodobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-chloro-5-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.